molecular formula C9H14N4 B1333216 1-Pyrimidin-2-yl-1,4-diazepane CAS No. 21279-57-2

1-Pyrimidin-2-yl-1,4-diazepane

Cat. No. B1333216
Key on ui cas rn: 21279-57-2
M. Wt: 178.23 g/mol
InChI Key: LZOGPVCTSDAYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07468368B2

Procedure details

An ice bath is used to cool a solution of 3 g of 2-chloropyrimidine in 20 ml of EtOH which is then admixed dropwise with a solution of 13 g of 1,4-diazepane in 50 ml of EtOH, left with stirring in the cold for 30 minutes and then at AT for 24 hours. It is concentrated under vacuum, the residue is taken up with 100 ml of AcOEt and 100 ml of saturated K2CO3 solution, the system is decanted, the organic phase is diluted by adding 100 ml of AcOEt, the organic phase is washed with saturated K2CO3 solution and dried over Na2SO4 and the solvent is evaporated under vacuum. This gives the expected product, which is used as it is.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:8]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1>CCO>[N:3]1[CH:4]=[CH:5][CH:6]=[N:7][C:2]=1[N:8]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
N1CCNCCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
with stirring in the cold for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An ice bath is used
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
at AT for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the system is decanted
ADDITION
Type
ADDITION
Details
the organic phase is diluted
ADDITION
Type
ADDITION
Details
by adding 100 ml of AcOEt
WASH
Type
WASH
Details
the organic phase is washed with saturated K2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(N=CC=C1)N1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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